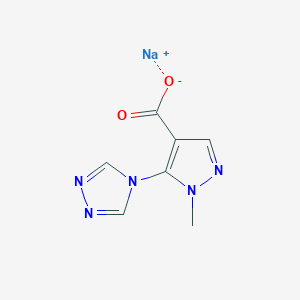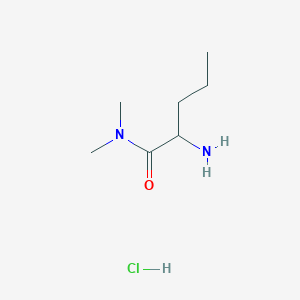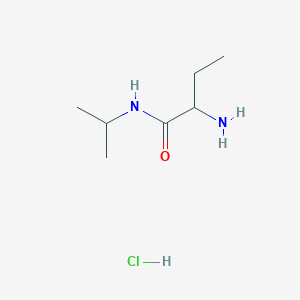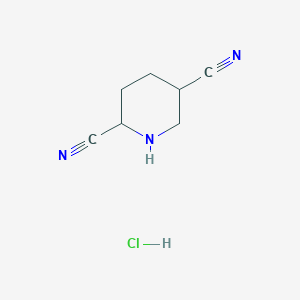
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12Cl3N . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride involves the reaction of a compound of formula IV with a compound of formula VI . The product of this reaction is a compound of formula VIII, which can then be resolved into its enantiomers or deprotected to yield the desired compound .Molecular Structure Analysis
The molecular structure of 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group . The compound has a molecular weight of 252.57 g/mol .Physical And Chemical Properties Analysis
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 252.57 g/mol and an InChI code of 1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H .Aplicaciones Científicas De Investigación
Crystallographic and Structural Studies
- In a study of the molecule Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate, the pyrrolidine ring displayed an envelope conformation, contributing to the understanding of molecular structure and interactions (Ray et al., 1998).
Synthesis and Characterization of Complexes
- Research on [CoIII(salophen)(amine)2]ClO4 complexes, with amine including pyrrolidine, focused on their synthesis and characterization, offering insights into the chemical behavior of such complexes (Amirnasr et al., 2001).
Formulation Development for Poorly Soluble Compounds
- A study developed a formulation for a poorly water-soluble compound, involving a pyrrolidine derivative, highlighting the role of pyrrolidine structures in drug formulation and stability (Burton et al., 2012).
Synthesis of Biologically Active Scaffolds
- Pyrrolidine derivatives were synthesized for potential biological activity, demonstrating the utility of pyrrolidine structures in developing biologically active compounds (Sroor, 2019).
Studies on Pyrrolidines Chemistry
- A paper explored the synthesis of pyrrolidines in [3+2] cycloaddition reactions, emphasizing the significance of pyrrolidine compounds in chemical synthesis and industry applications (Żmigrodzka et al., 2022).
Conformational and Biochemical Studies
- 3β-Acyloxytropan-3α-carboxylic acid hydrochlorides, related to pyrrolidine, were studied for their conformation and inhibitory ability on GABA binding, demonstrating the biochemical importance of such structures (Burgos et al., 1992).
Safety And Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBEYWTFWLKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)





![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)